molecular formula C8H16N2 B2504953 4-Methyl-4-azaspiro[2.5]octan-7-amine CAS No. 2306268-04-0

4-Methyl-4-azaspiro[2.5]octan-7-amine

Cat. No. B2504953
CAS RN: 2306268-04-0
M. Wt: 140.23
InChI Key: ROXFCUUCMUYTKV-UHFFFAOYSA-N
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Description

4-Methyl-4-azaspiro[2.5]octan-7-amine is a chemical compound with the CAS Number: 2306268-04-0 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 4-methyl-4-azaspiro[2.5]octan-7-amine .


Molecular Structure Analysis

The Inchi Code for 4-Methyl-4-azaspiro[2.5]octan-7-amine is 1S/C8H16N2/c1-10-5-2-7(9)6-8(10)3-4-8/h7H,2-6,9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Methyl-4-azaspiro[2.5]octan-7-amine is a liquid at room temperature .

Scientific Research Applications

Electrophilic Amination of C-H-Acidic Compounds

The compound 1-oxa-2-azaspiro[2.5]octane, closely related to 4-Methyl-4-azaspiro[2.5]octan-7-amine, has been studied for its reactions with various C-H acids. These reactions introduce a 1-hydroxycyclohexylamino group, leading to various stabilization reactions of the intermediate, including the formation of geminal diamino acid derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Chiral Heterospirocyclic Compounds

Studies have focused on synthesizing chiral heterospirocyclic compounds like N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-e n-2-amine for use in peptide synthesis, demonstrating the potential of these compounds as valuable synthons in creating complex molecular structures (Stamm, Linden, & Heimgartner, 2003).

Design and Synthesis of JAK1-selective Inhibitors

Research has been conducted on derivatives of 5-azaspiro[2.4]heptan-7-amine for the design and synthesis of JAK1-selective inhibitors. This includes the development of compounds with significant efficacy in in vitro and in vivo studies, highlighting their potential in therapeutic applications (Chough et al., 2018).

Removal of Carcinogenic Azo Dyes and Aromatic Amines

The compound 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, which shares structural features with 4-Methyl-4-azaspiro[2.5]octan-7-amine, has been synthesized and shown to be effective in removing carcinogenic azo dyes and aromatic amines from solutions, indicating its potential for environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).

Diversity-Oriented Synthesis of Azaspirocycles

There has been significant interest in the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, for use in drug discovery. These compounds serve as scaffolds for functionalized pyrrolidines, piperidines, and azepines, demonstrating their versatility in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding exposure and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-methyl-4-azaspiro[2.5]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-2-7(9)6-8(10)3-4-8/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFCUUCMUYTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC12CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-azaspiro[2.5]octan-7-amine

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